Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12OS |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H12OS/c1-11(17)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)18-16/h2-10H,1H3 |
InChI Key |
FVISYFQCLUMISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethanone, 1 4 Benzo B Thien 2 Ylphenyl and Analogue Structures
Strategies for the Construction of the Benzo[b]thiophene Core
The assembly of the benzo[b]thiophene ring system is the cornerstone for producing Ethanone (B97240), 1-(4-benzo[b]thien-2-ylphenyl)- and related structures. The primary approaches involve the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring, which can be achieved through various intramolecular and intermolecular bond-forming strategies.
Cyclization Reactions for Benzothiophene (B83047) Formation
Cyclization reactions represent the most direct and widely employed methods for constructing the benzo[b]thiophene core. These reactions typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a pre-existing benzene ring.
The reaction between thiophenols and alkynes provides a powerful and atom-economical route to benzothiophenes. These cascade reactions can be promoted by various catalysts, including iodine, under metal- and solvent-free conditions. organic-chemistry.org This approach is valued for its efficiency and environmental friendliness. organic-chemistry.org Another variation involves a metal-free catalytic system using iodine and di-tert-butyl peroxide (DTBP) to promote the annulation of thiophenols and activated internal alkynes, yielding 2,3-disubstituted benzothiophenes. rsc.org
| Catalyst/Promoter | Reactants | Conditions | Outcome |
| Iodine | Substituted Thiophenols, Alkynes | Metal- and solvent-free | Good yields of benzothiophene derivatives organic-chemistry.org |
| I2 / DTBP | Thiophenols, Activated Internal Alkynes | Metal-free | Good yields of 2,3-disubstituted benzothiophenes rsc.org |
Visible-light photocatalysis has emerged as a mild and selective tool for organic transformations, including the synthesis of benzothiophenes. acs.org A notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.orgacs.org This reaction is typically initiated by eosin (B541160) Y under green light irradiation at ambient conditions. organic-chemistry.orgacs.org The proposed mechanism involves the formation of an aryl radical from the diazonium salt, which then adds to the alkyne. The resulting vinyl radical undergoes cyclization to form a sulphuranyl radical, eventually leading to the benzothiophene product. acs.org This method avoids the harsh conditions and stoichiometric transition metals often required in traditional annulation reactions. acs.org
| Photocatalyst | Reactants | Light Source | Key Features |
| Eosin Y | o-Methylthio-arenediazonium salts, Alkynes | Green Light | Regioselective, mild ambient conditions, radical pathway acs.org |
| Rose Bengal | o-Methylthio-arenediazonium salts, Alkynes | Green Light | Alternative photocatalyst, good product yield acs.org |
Copper-catalyzed reactions offer an efficient means to synthesize benzothiophenes through the formation of crucial C-S bonds. One such method involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. In the presence of a copper(I) iodide (CuI) catalyst, 1,10-phenanthroline as a ligand, and a base, this reaction proceeds via a sequential Ullmann-type C-S coupling followed by a Wittig reaction to yield various benzo[b]thiophene derivatives. organic-chemistry.orgacs.org
Another significant copper-catalyzed approach is the synthesis of 2-acylbenzo[b]thiophenes from readily available 2-iodochalcones. organic-chemistry.org Using copper(II) acetate (B1210297) (Cu(OAc)2) as a catalyst and a xanthate as a sulfur source, the reaction proceeds through the in-situ incorporation of sulfur followed by a copper-catalyzed cyclization. organic-chemistry.org This domino reaction provides a direct route to functionalized benzothiophenes. rsc.org
| Copper Catalyst | Starting Materials | Sulfur Source | Key Transformation |
| CuI | (2-Iodobenzyl)triphenylphosphonium bromide | Thiocarboxylic acids | Ullmann C-S coupling followed by Wittig reaction organic-chemistry.orgacs.org |
| Cu(OAc)2 | 2-Iodochalcones | Xanthate | In situ sulfur incorporation and cyclization organic-chemistry.org |
| Copper Catalyst | 2-Iodophenyl ketones | Xanthate | Radical cyclization rsc.org |
In the pursuit of greener and more sustainable synthetic chemistry, electrochemical and transition-metal-free methods have gained significant attention.
Electrochemical Synthesis: Electrosynthesis provides a powerful alternative to chemical oxidants for constructing benzothiophene scaffolds. acs.org A green and practical method has been developed for synthesizing C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides using a continuous-flow electrochemistry system. acs.orgresearchgate.net This approach operates under transition-metal- and oxidant-free conditions, using carbon and platinum plates as the anode and cathode, respectively. acs.org Another electrochemical method utilizes paired electrolysis to synthesize 2-aryl benzothiophenes from 2-methylthiobenzenediazonium salts and alkynes, showcasing the versatility of aryldiazonium salts as aryl radical sources. xmu.edu.cnxmu.edu.cn
Transition-Metal-Free Synthesis: Several methodologies have been established that circumvent the need for costly and potentially contaminating transition metals. organic-chemistry.org One highly efficient method involves the synthesis of 2-substituted benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide (K2S). This reaction proceeds through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org Another innovative, base-mediated, three-component reaction combines 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur to form 2-aryl substituted benzothiophenes under mild conditions. rsc.org Furthermore, a base-catalyzed protocol describes the synthesis of benzothiophenes via a propargyl–allenyl rearrangement, followed by cyclization and allyl migration. nih.gov
| Method Type | Starting Materials | Key Features |
| Electrochemical | 2-Alkynylthioanisoles, Potassium Halide | Continuous-flow system, oxidant- and metal-free acs.orgresearchgate.net |
| Electrochemical | 2-Methylthiobenzenediazonium salts, Alkynes | Paired electrolysis, generates aryl radicals xmu.edu.cnxmu.edu.cn |
| Transition-Metal-Free | o-Halovinylbenzenes, K2S | SNAr-type reaction, high yields organic-chemistry.org |
| Transition-Metal-Free | 2-Bromobenzene aldehydes, Benzylic esters, Sulfur | Three-component reaction, mild conditions rsc.org |
| Transition-Metal-Free | Propargyl sulfides | Base-catalyzed propargyl–allenyl rearrangement nih.gov |
Heteroannulation Reactions for Benzothiophene Scaffold Assembly
Heteroannulation refers to the formation of a heterocyclic ring onto an existing molecular framework. In the context of benzothiophene synthesis, this involves the annulation of a thiophene ring. A recently developed strategy involves the thiolation annulation of a bromine-functionalized, vinyl-linked 2D covalent organic framework (COF) to create a fully conjugated benzothiophene-linked COF. acs.org While focused on material synthesis, this principle of post-synthetic modification via annulation highlights advanced methods for creating complex benzothiophene structures. acs.org More broadly, many of the previously discussed cyclization reactions, such as the reaction of arylalkynes with a sulfur source, can be classified as heteroannulation processes, as they construct the heterocyclic thiophene ring onto a benzene precursor.
Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols
Novel and convenient approaches for the synthesis of benzothiophene derivatives have been developed utilizing the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols. researchgate.nettaylorfrancis.comresearchgate.netnih.gov These starting materials are readily available from the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. researchgate.nettaylorfrancis.comresearchgate.netnih.gov Depending on the substitution pattern of the substrate and the reaction conditions, either a palladium-catalyzed heterocyclodehydration or a radical-promoted substitutive heterocyclodehydration can be achieved. researchgate.net
The palladium-catalyzed pathway is effective for 1-(2-mercaptophenyl)-2-yn-1-ols that have a CH₂R substituent on the triple bond, where R can be an alkyl or aryl group. researchgate.nettaylorfrancis.comresearchgate.netnih.gov This reaction typically employs a catalytic amount of palladium(II) iodide (PdI₂) in the presence of potassium iodide (KI) in a solvent such as acetonitrile (B52724) (MeCN) at elevated temperatures (80–100 °C). researchgate.nettaylorfrancis.comresearchgate.netnih.gov This process leads to the formation of (E)-2-(1-alkenyl)benzothiophenes in fair to good yields, generally ranging from 55–82%. researchgate.nettaylorfrancis.comresearchgate.netnih.gov
Alternatively, a radical-promoted substitutive heterocyclodehydration can be employed for 1-(2-mercaptophenyl)-2-yn-1-ols bearing an alkyl or aryl substituent directly on the triple bond. researchgate.nettaylorfrancis.comresearchgate.net This reaction is carried out in an alcoholic solvent at 80–100 °C in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). researchgate.nettaylorfrancis.comresearchgate.net This method selectively produces 2-alkoxymethylbenzothiophenes in yields ranging from 49–98%. researchgate.nettaylorfrancis.comresearchgate.net
| Method | Catalyst/Initiator | Solvent | Temperature (°C) | Product Type | Yield Range (%) |
|---|---|---|---|---|---|
| Palladium-Catalyzed Heterocyclodehydration | PdI₂ (2 mol %), KI | MeCN | 80–100 | (E)-2-(1-Alkenyl)benzothiophenes | 55–82 |
| Radical-Promoted Substitutive Heterocyclodehydration | AIBN | Alcohol (e.g., MeOH) | 80–100 | 2-Alkoxymethylbenzothiophenes | 49–98 |
Annulation of Aryl Sulfides with Alkynes
A convergent and efficient method for the synthesis of 2,3-disubstituted benzothiophenes involves the palladium-catalyzed annulation of aryl sulfides with alkynes. This approach is noted for its good functional group tolerance, providing access to a diverse array of benzothiophene derivatives from simple and readily available starting materials. The reaction represents a sulfur variant of the well-known Larock indole (B1671886) synthesis.
This methodology can also be utilized to synthesize 2-silyl-substituted benzothiophenes, which serve as versatile platforms for further functionalization. For instance, these silyl-substituted benzothiophenes can undergo desilylation or be substituted by various functional groups through halogenation, enabling the synthesis of a broad range of benzothiophenes with different substituents at the 1- and 2-positions.
Benzannulation Reactions utilizing Dihydrofurans
The synthesis of benzothiophenes through benzannulation reactions specifically utilizing dihydrofurans as a starting material is not extensively documented in the scientific literature. While benzannulation is a recognized strategy for constructing benzo-fused heterocyclic systems, the application of dihydrofurans as the precursor for the formation of the benzothiophene core is not a commonly reported pathway. Research in this area has more prominently featured the use of dihydrofurans in the synthesis of benzofurans.
Methodologies for Aryl-Benzothiophene Carbon-Carbon Coupling
Once the benzothiophene core is synthesized, the introduction of an aryl group at the C-2 position is a crucial step in arriving at the target structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forging such aryl-heteroaryl carbon-carbon bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Direct Arylation
Direct arylation through C-H bond activation has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
The direct coupling of benzothiophenes with aryl halides at the C-2 position can be achieved through palladium-catalyzed C-H activation. This method avoids the need to first synthesize an organometallic derivative of the benzothiophene. The reaction of benzo[b]thiophene with electron-rich aryl bromides has been successfully demonstrated using a Pd₂(dba)₃/SPhos catalytic system in the presence of a base. This protocol exhibits a broad scope and tolerates a variety of functional groups, affording the C-2 arylated products in high yields and with excellent selectivity.
More recently, a novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This reaction also proceeds efficiently at the C-2 position via a Pd(II)-catalyzed C-H activation pathway.
The Suzuki-Miyaura cross-coupling reaction is one of the most practiced and versatile methods for the formation of C(sp²)–C(sp²) bonds, making it highly suitable for connecting an aryl group to the benzothiophene core. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an organohalide in the presence of a palladium catalyst and a base.
For the synthesis of 2-arylbenzothiophenes, this would involve the coupling of a 2-halobenzothiophene with an arylboronic acid or, conversely, a benzothiophene-2-boronic acid with an aryl halide. The reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling and is often optimized for specific substrates. For instance, an efficient Suzuki cross-coupling protocol for reacting N-hetero and normal aryl chlorides with thiophene- and furanboronic acids has been developed using aqueous n-butanol as the solvent, achieving near-quantitative yields with low catalyst loading.
| Coupling Partners | Catalyst System | Base | Solvent | Key Features |
|---|---|---|---|---|
| 2-Halobenzothiophene + Arylboronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl₂) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Aqueous or Anhydrous Organic Solvents | High functional group tolerance, commercially available reagents. |
| Benzothiophene-2-boronic Acid + Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) | Inorganic Base (e.g., Na₂CO₃) | Toluene, Dioxane, DMF | Versatile for a wide range of aryl halides. |
| Aryl Chloride + Thiophene-boronic Acid | Pd Catalyst | - | Aqueous n-Butanol | Efficient for less reactive aryl chlorides, uses biodegradable solvent. |
Sonogashira Coupling and Related Alkyne-Based Linkages
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing the 2-arylbenzothiophene scaffold, which forms the backbone of the target molecule. The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a 4-halophenyl derivative). Simultaneously, in the copper cycle, the terminal alkyne (e.g., 2-ethynylbenzo[b]thiophene) reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org
A typical synthetic route to the core structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- using this method would involve the coupling of a 2-halobenzo[b]thiophene with 4-ethynylacetophenone or, more commonly, coupling 2-ethynylbenzo[b]thiophene with a 1-halo-4-acetylbenzene. Alternatively, a precursor like 1-bromo-4-iodobenzene can be coupled with 2-ethynylbenzo[b]thiophene, with the bromo group being reserved for a later acylation step. The reaction conditions are generally mild, offering good functional group tolerance. researchgate.net
Table 1: Key Features of Sonogashira Coupling for Aryl-Benzothiophene Synthesis
| Feature | Description |
|---|---|
| Catalyst System | Typically Pd(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI). |
| Reactants | An aryl or vinyl halide and a terminal alkyne. |
| Base | An amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA) is used to neutralize the HX byproduct. |
| Key Bond Formation | C(sp²)-C(sp) bond. |
| Advantages | Mild reaction conditions, high yields, and broad functional group tolerance. nih.gov |
| Limitations | Requires anhydrous and anaerobic conditions in traditional setups, though modern protocols can overcome this. organic-chemistry.org |
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in preventing the homocoupling of alkynes (Glaser coupling) and simplifying purification. nih.gov
C-H Functionalization Approaches to Aryl-Benzothiophene Linkages
Direct C-H functionalization has emerged as a more atom- and step-economic alternative to traditional cross-coupling reactions for forming aryl-aryl bonds. organic-chemistry.org This strategy avoids the need for pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners, thereby shortening synthetic sequences and reducing waste. For the synthesis of 2-arylbenzothiophenes, direct C-H arylation of the benzothiophene core is a highly effective approach. nih.gov
The regioselectivity of C-H functionalization on the benzothiophene ring is a critical aspect. While the C2 position is generally more electronically favored for functionalization in thiophenes, direct arylation can be guided to the C2, C3, or even C4 positions depending on the catalyst, directing groups, and reaction conditions. nih.govsemanticscholar.orgnih.gov
Palladium-catalyzed C-H arylation is a common method, often using aryl halides as the coupling partner. researchgate.net The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or a Heck-type pathway, rather than a classic electrophilic aromatic substitution. nih.gov Nickel-based catalysts have also been developed for the regiospecific C2-H arylation of benzothiophene with aryl iodides, offering a potentially more sustainable and cost-effective alternative to palladium. rsc.org
Table 2: Comparison of C-H Functionalization Sites on Benzothiophene
| Position | Reactivity and Control | Common Catalysts |
|---|---|---|
| C2 | Electronically preferred site for arylation. Can be achieved with high regioselectivity. | Pd(OAc)₂, NiCl₂(bpy) rsc.org |
| C3 | Less electronically favored but can be selectively targeted, often using specific ligand/catalyst systems or directing groups. researchgate.net | Pd/C with CuCl semanticscholar.org |
| C4 | Can be functionalized through activation of the benzothiophene as its S-oxide, enabling metal-free C-H/C-H coupling with phenols. nih.gov | Metal-free (TFAA) nih.gov |
This approach allows for the direct coupling of a benzothiophene molecule with a suitable phenyl derivative (e.g., 4-bromoacetophenone) to directly form the precursor to the target compound in a single step.
Introduction of the Ethanone Moiety onto the Aryl Ring
Acylation and Related Reactions for Acetophenone Derivatives
The Friedel-Crafts acylation is the quintessential method for introducing an acyl group, such as the ethanone (acetyl) moiety, onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves treating the aromatic substrate with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comkhanacademy.org
The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction between the acylating agent and the Lewis acid. youtube.com This acylium ion is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the aryl ketone. youtube.com
In the context of synthesizing Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, this reaction would be performed on the pre-formed 2-phenylbenzo[b]thiophene core. The acetyl group is a deactivating group, which means that, unlike Friedel-Crafts alkylation, the reaction reliably stops after a single substitution, preventing polyacylation. libretexts.org The position of acylation on the phenyl ring is governed by the directing effect of the benzothienyl substituent.
A patent for preparing related benzothiophene derivatives describes using a Lewis acid catalyst for Friedel-Crafts acylation, highlighting its industrial applicability. google.com
Table 3: Typical Conditions for Friedel-Crafts Acylation
| Component | Example | Role |
|---|---|---|
| Substrate | 2-Phenylbenzo[b]thiophene | Aromatic compound to be acylated. |
| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | Source of the acetyl group. |
| Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Lewis acid to generate the acylium ion. |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | Inert solvent for the reaction. |
Asymmetric Approaches to Alkyl Aryl Ketones
While Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- itself is achiral, the synthesis of chiral analogues where the ethanone moiety is replaced by a larger, prochiral ketone falls under the scope of asymmetric synthesis. The development of catalytic asymmetric methods to produce enantioenriched alkyl aryl ketones is a significant area of research. nih.gov These methods are crucial for creating chiral building blocks for pharmaceuticals and other biologically active molecules.
Several strategies exist for the asymmetric synthesis of chiral ketones:
Asymmetric Alkylation: This involves the enantioselective alkylation of a pre-formed enolate of an aryl ketone. Chiral phase-transfer catalysts or chiral ligands complexed to a metal can be used to control the stereochemical outcome.
Asymmetric Addition: The enantioselective addition of organometallic reagents (e.g., organozinc or Grignard reagents) to aryl aldehydes, followed by oxidation of the resulting secondary alcohol, is a common two-step approach.
Catalytic Asymmetric Cyclization: Copper-catalyzed asymmetric reductive or borylative cyclization of substrates containing both an aldimine and a vinyl group can construct chiral cyclic amines that are precursors to complex ketone structures. us.es
Carbene Catalysis: N-Heterocyclic carbenes (NHCs) have been employed in oxidative annulation reactions to prepare a diverse set of chiral heterocyclic ketones with excellent enantioselectivities. rsc.org
These advanced methods provide access to chiral ketones that would be difficult to obtain through classical resolution, offering high levels of enantiocontrol under mild conditions. nih.gov
Convergent and Divergent Synthetic Pathways to Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
Step-Economic and Cascade Reaction Sequences
Modern synthetic chemistry emphasizes the development of step-economic and convergent pathways that maximize efficiency by reducing the number of synthetic steps, purifications, and reagent use. Cascade (or tandem/domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a cornerstone of this strategy. acs.org
For the synthesis of the target molecule and its analogues, several cascade approaches can be envisioned:
One-Pot Sonogashira-Cyclization: A pseudo five-component synthesis of 2,5-diarylthiophenes has been developed based on a one-pot Sonogashira–Glaser coupling followed by a cyclization sequence. beilstein-journals.org A similar strategy could be adapted for benzothiophenes, where coupling and cyclization reagents are combined to rapidly build the core structure.
Palladium-Catalyzed Cascade Reactions: Palladium catalysis can be used to initiate cascade sequences. For instance, a cascade involving difluoroalkylation and arylation of 1,6-enynes has been used to synthesize complex benzothiophene derivatives. acs.org
Aryne-Based One-Step Synthesis: A facile one-step synthesis of substituted benzothiophenes has been developed using the reaction of aryne precursors with alkynyl sulfides. rsc.orgnih.gov This method allows for the rapid construction of diverse benzothiophenes from readily available starting materials.
Multi-Component Reactions: A transition-metal-free, three-component reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur has been reported for the synthesis of 2-aryl substituted benzothiophenes. rsc.org Such multi-component approaches are highly efficient for creating molecular diversity.
These advanced, one-pot procedures represent a significant improvement over linear synthetic routes, offering faster access to complex molecules like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- and enabling the efficient generation of analogue libraries for further research. nih.gov
Regioselectivity and Chemoselectivity Considerations in Multistep Synthesis
The synthesis of "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" and its analogues necessitates a multistep approach where control over regioselectivity and chemoselectivity is paramount. The key strategic disconnections for this target molecule involve the formation of the C-C bond between the benzothiophene and phenyl rings, and the subsequent introduction of the acetyl group onto the phenyl ring. The order of these steps and the choice of reagents at each stage significantly influence the outcome and purity of the final product.
A prevalent and effective method for constructing the 2-arylbenzothiophene core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a benzothiophene-2-boronic acid or its ester with a substituted aryl halide, or vice versa. The regioselectivity of this coupling is generally high, as the positions of the boronic acid/ester and the halide on the respective rings dictate the point of connection. For the synthesis of the target compound, this would involve the coupling of benzo[b]thiophene-2-boronic acid with 1-bromo-4-acetylbenzene or the coupling of 2-bromobenzo[b]thiophene with 4-acetylphenylboronic acid.
However, a more convergent and often preferred strategy involves coupling a simpler, unfunctionalized phenyl ring and introducing the acetyl group in a later step. This approach can be advantageous in terms of the commercial availability and stability of the coupling partners. For instance, the Suzuki coupling of 2-bromobenzo[b]thiophene with 4-phenylboronic acid would yield 2-phenylbenzo[b]thiophene. The subsequent functionalization of this intermediate with an acetyl group requires careful consideration of regioselectivity.
The introduction of the acetyl group onto the 2-phenylbenzo[b]thiophene intermediate is typically achieved through a Friedel-Crafts acylation reaction. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties and steric hindrance of the substrate. The benzothiophene moiety at the 2-position of the phenyl ring acts as an activating group and directs the incoming electrophile. Due to the resonance stabilization of the corresponding sigma complex, the acylation is expected to occur preferentially at the para-position (C4') of the phenyl ring. This high regioselectivity for the para-position is a well-established principle in the Friedel-Crafts acylation of substituted benzenes with ortho-, para-directing groups.
An alternative synthetic route could involve the Friedel-Crafts acylation of a pre-assembled 2-(4-halophenyl)benzo[b]thiophene. However, this approach introduces chemoselectivity challenges. The Lewis acid catalyst used in the Friedel-Crafts reaction could potentially interact with the halogen substituent, leading to undesired side reactions. Therefore, performing the acylation on the 2-phenylbenzo[b]thiophene intermediate is generally the more chemoselective and efficient strategy.
In the synthesis of more complex analogues with multiple substituents on either the benzothiophene or the phenyl ring, chemoselectivity becomes even more critical. The presence of other functional groups, such as hydroxyl or amino groups, would necessitate the use of protecting groups to prevent them from reacting with the electrophilic acylating agent or the organometallic reagents used in the coupling step. The choice of protecting groups must be orthogonal to the reaction conditions of both the Suzuki coupling and the Friedel-Crafts acylation to ensure their selective removal at the desired stage of the synthesis.
The table below summarizes the key regioselective and chemoselective considerations in the primary synthetic routes to "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-".
| Synthetic Step | Reaction Type | Key Considerations | Typical Outcome |
| C-C Bond Formation | Suzuki-Miyaura Coupling | Precise placement of boronic acid/ester and halide substituents. | High regioselectivity, forming the desired 2-aryl linkage. |
| Acetyl Group Introduction | Friedel-Crafts Acylation | Electronic directing effects of the benzothienyl substituent on the phenyl ring. | High regioselectivity for the para-position (C4'). |
| Synthesis of Complex Analogues | Multistep Synthesis | Orthogonality of protecting groups for sensitive functionalities. | Chemoselective transformations without affecting other parts of the molecule. |
In-depth Spectroscopic Analysis of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- Unattainable Due to Lack of Publicly Available Data
A comprehensive investigation into the advanced spectroscopic characterization and structural elucidation of the chemical compound Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- has been hindered by a significant lack of publicly available experimental data. Despite extensive searches of scientific literature, chemical databases, and patent repositories, the specific spectral information required for a detailed analysis as per the requested outline could not be located.
The compound, with the molecular formula C₁₆H₁₂OS, is a ketone featuring a benzo[b]thiophene moiety attached to a phenyl group. evitachem.com While general synthetic routes for similar benzothiophene derivatives are described in the literature, detailed experimental characterization data for this specific molecule remains elusive. evitachem.com
The intended article was to be structured around an in-depth analysis of its spectroscopic properties, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A thorough examination of its ¹H and ¹³C NMR spectra to determine connectivity and the chemical environment of each atom. This would have included the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for mapping complex correlations within the molecule, and the use of this data to confirm its regioisomeric purity and aromatic substitution patterns.
High-Resolution Mass Spectrometry (HRMS): Precise molecular formula determination using techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Furthermore, tandem mass spectrometry (MS/MS) was to be discussed to analyze the compound's fragmentation pathways, providing definitive structural confirmation.
Unfortunately, no specific ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, or MS/MS data for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- could be found in the public domain. The information available is limited to its basic identification and general classifications. Without this fundamental experimental data, a scientifically accurate and informative article that adheres to the requested detailed outline cannot be generated.
Further research or the de novo acquisition of this spectral data would be necessary to fulfill the original request.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethanone, 1 4 Benzo B Thien 2 Ylphenyl
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. These techniques probe the vibrational energy levels of molecules, which are highly specific to the types of bonds and their chemical environment.
The ethanone (B97240) group, characterized by its carbonyl (C=O) functional group, exhibits a strong and distinct absorption band in the IR spectrum. The position of this carbonyl stretching vibration is sensitive to the electronic effects of its neighboring substituents. For aryl ketones, where the carbonyl group is conjugated with an aromatic ring, the C=O stretching frequency is typically observed in the range of 1685-1665 cm⁻¹. This is lower than the 1715 cm⁻¹ seen in simple aliphatic ketones, a decrease attributed to the delocalization of π-electrons from the aromatic ring into the carbonyl group, which weakens the C=O bond.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |
Table 1: Expected Carbonyl Stretching Frequency for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
The IR and Raman spectra of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- are expected to be rich with bands corresponding to the vibrations of the phenyl and benzo[b]thiophene rings. These include C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹. These are characteristic of the aromatic ring systems.
Benzo[b]thiophene Vibrations: The benzo[b]thiophene moiety will contribute its own characteristic vibrations, including those from the thiophene (B33073) ring fused to the benzene (B151609) ring. These are often complex and can be found throughout the fingerprint region of the spectrum (below 1500 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Out-of-Plane Bending | 900 - 675 |
Table 2: Expected Aromatic and Heteroaromatic Ring Vibrations for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
Electronic Absorption and Emission Spectroscopy for Conjugation and Photophysical Characteristics
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides valuable information about the conjugated π-electron system and the photophysical properties of a molecule.
The UV-Visible absorption spectrum of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- is expected to be dominated by electronic transitions within its extensive conjugated system. The presence of the benzo[b]thiophene ring, the phenyl ring, and the carbonyl group all contribute to the absorption of ultraviolet and visible light.
The absorption spectrum is likely to show multiple bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high in intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heteroaromatic systems. The n → π* transition, associated with the carbonyl group, involves the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. This transition is generally weaker in intensity. Due to the extended conjugation, the absorption maxima are expected to be red-shifted (shifted to longer wavelengths) compared to simpler aromatic ketones. For instance, benzo[b]thiophene itself shows absorption bands that are at longer wavelengths than those of benzene or thiophene. researchgate.net
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 350 | High |
| n → π | 350 - 400 | Low |
Table 3: Expected UV-Visible Absorption Maxima and Transitions for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
Molecules with extended conjugated systems and rigid structures, such as Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, often exhibit fluorescence. Upon absorption of light and promotion to an excited electronic state, the molecule can relax to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence properties will be influenced by the nature of the lowest excited state (n,π* or π,π*). While specific fluorescence data for this compound is not available in the provided search results, related compounds containing benzo[b]thiophene moieties are known to be emissive. researchgate.net The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, and the fluorescence lifetime are key parameters that would characterize the photophysical behavior of this molecule. The presence of the heavy sulfur atom in the benzo[b]thiophene ring could potentially influence intersystem crossing rates, which would affect the fluorescence quantum yield.
Further studies would be necessary to fully characterize the fluorescence emission profile and any potential intramolecular energy transfer dynamics that may occur between the different aromatic and heteroaromatic components of the molecule.
Computational Chemistry and Theoretical Investigations of Ethanone, 1 4 Benzo B Thien 2 Ylphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like Ethanone (B97240), 1-(4-benzo[b]thien-2-ylphenyl)-. These methods can predict molecular geometries, electronic structures, and conformational preferences with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry and electronic energy of molecules. For derivatives of 2-phenylbenzothiophene, DFT calculations, often employing basis sets like B3LYP/G-311, are used to predict bond lengths and angles that are in close agreement with experimental data from X-ray diffraction. researchgate.net In the case of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, DFT would be employed to find the most stable three-dimensional arrangement of its atoms. This involves optimizing the geometry to a minimum on the potential energy surface. The benzothiophene (B83047) ring system in such compounds is generally found to be essentially planar. nih.gov
Interactive Data Table: Predicted Ground State Geometrical Parameters for a Model 2-Aroyl-Benzothiophene
Note: This table presents typical, illustrative data for a model compound similar to Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, as specific experimental or computational data for the exact molecule is not available. The values are based on general findings for related structures.
| Parameter | Predicted Value |
| C-S Bond Length (thiophene ring) | ~1.75 Å |
| C=O Bond Length (acetyl group) | ~1.23 Å |
| C-C Bond Length (inter-ring) | ~1.48 Å |
| Dihedral Angle (Benzothiophene-Phenyl) | 20-40° |
| Dihedral Angle (Phenyl-Carbonyl) | 25-35° |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the electronic band gap, is a key indicator of molecular stability and reactivity. nih.gov
For benzothiophene derivatives, the HOMO is typically a π-orbital delocalized over the benzothiophene ring system, indicating its electron-donating character. The LUMO is often a π*-orbital centered on the aromatic and carbonyl moieties, reflecting their electron-accepting potential. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.govbohrium.com In related benzothiophene-chalcone hybrids, the HOMO-LUMO gap has been computationally determined to be in the range of 3.22 to 3.59 eV. nih.gov The oxidation of the thiophene (B33073) sulfur to a sulfonyl group has been shown to decrease both HOMO and LUMO energies, leading to a reduced energy band gap. mdpi.com
Interactive Data Table: Illustrative Frontier Orbital Energies for a Model 2-Aroyl-Benzothiophene
Note: This table provides representative values based on computational studies of analogous benzothiophene structures.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.0 to -5.5 | π-orbital on benzothiophene ring |
| LUMO | -2.5 to -2.0 | π*-orbital on phenyl and carbonyl groups |
| HOMO-LUMO Gap (ΔE) | 3.5 to 3.0 | Indicator of chemical reactivity |
Studies on aroyl derivatives of benzothiophene have shown that the rings are typically twisted with respect to the carbonyl plane. rsc.org In 2-benzoylbenzothiophene derivatives, the preferred conformation is often the S,O-cis type, where the thiophene's sulfur atom is cis to the carbonyl oxygen. rsc.orgrsc.org The phenyl ring is generally found to be twisted out of the plane of the carbonyl group. rsc.org These conformational preferences are a result of balancing steric hindrance and electronic conjugation effects. The energy barriers for these rotations can be calculated using computational methods, providing insight into the molecule's flexibility.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.
A plausible synthetic route to Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.netorganic-chemistry.orgacs.org This reaction would involve the coupling of a boronic acid derivative of one of the aromatic rings with a halide of the other, catalyzed by a palladium complex.
Transition state analysis for such a reaction would involve computationally mapping the energy profile of the catalytic cycle. This includes modeling the key steps of oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the geometries and energies of the transition states for each of these steps. For instance, in the Suzuki coupling of aryl chlorides, the use of specific phosphine (B1218219) ligands on the palladium catalyst has been shown to be crucial for the reaction's efficiency, a factor that can be rationalized through computational analysis of the transition states. nih.gov While a transition-metal-free Suzuki-type coupling has been reported, it was later found that trace amounts of palladium were responsible for the reaction. organic-chemistry.org
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. pkusz.edu.cnbaranlab.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).
In the context of the synthesis or subsequent reactions of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, KIE studies could be used to investigate mechanisms involving C-H bond activation. researchgate.netelsevierpure.com For example, if a reaction involves the cleavage of a C-H bond on one of the aromatic rings in the rate-limiting step, a significant primary KIE (kH/kD > 1) would be expected. youtube.com Computational chemistry can be used to predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. elsevierpure.com The difference in zero-point vibrational energies between the C-H and C-D bonds is the primary origin of the KIE. baranlab.org While no specific experimental KIE data for the target molecule is available, theoretical predictions can guide future experimental investigations into its reaction mechanisms.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing deep insights into the molecular structure and electronic properties of complex organic molecules like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-. By employing theoretical methods, it is possible to simulate various types of spectra, which can aid in the analysis of experimental data and provide a more detailed understanding of the compound's characteristics.
Theoretical Simulation of IR, NMR, and UV-Vis Spectra
Theoretical simulations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra are typically performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods have been shown to provide a good balance between computational cost and accuracy for organic molecules.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. For Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, key vibrational frequencies can be predicted. The calculated IR spectrum is expected to show characteristic peaks corresponding to the C=O stretching of the ketone group, C-H stretching of the aromatic rings and the methyl group, and the vibrations of the benzo[b]thiophene moiety.
C=O Stretching: The carbonyl group of the ethanone moiety is expected to exhibit a strong absorption band. Theoretical calculations can predict the precise wavenumber of this vibration, which is sensitive to the electronic environment.
Aromatic C-H Stretching: The phenyl and benzo[b]thiophene rings contain numerous C-H bonds, which will give rise to stretching vibrations typically appearing above 3000 cm⁻¹.
C-S Stretching: The thiophene ring within the benzo[b]thiophene structure will have characteristic C-S stretching vibrations at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). For Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, the predicted NMR spectra would provide valuable information about the electronic environment of each proton and carbon atom.
¹H NMR: The spectrum is expected to show distinct signals for the protons of the phenyl ring, the benzo[b]thiophene moiety, and the methyl group. The coupling patterns between adjacent protons can also be predicted, aiding in the assignment of the signals.
¹³C NMR: The predicted ¹³C NMR spectrum would show signals for all carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon. The chemical shift of the carbonyl carbon is a particularly useful diagnostic peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are simulated using TD-DFT calculations. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, the predicted UV-Vis spectrum is expected to show absorptions in the UV region due to π-π* transitions within the aromatic system. The presence of the extended conjugation involving the phenyl and benzo[b]thiophene rings is likely to result in absorptions at longer wavelengths compared to simpler aromatic ketones.
Comparison of Computed and Experimental Spectroscopic Parameters for Validation
In a typical validation process, the theoretical spectra are calculated using a specific level of theory and basis set. These are then compared with the experimental spectra. Any systematic deviations can be corrected using scaling factors, particularly for vibrational frequencies in IR spectroscopy. The close match between the scaled theoretical and experimental spectra for known compounds provides confidence in the application of these methods to novel molecules like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
Table 1: Illustrative Comparison of Theoretical and Expected Experimental Spectroscopic Data for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Expected Experimental Range |
| IR Spectroscopy | C=O Stretch | ~1680 cm⁻¹ | 1670-1690 cm⁻¹ |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | 3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2920-2980 cm⁻¹ | 2850-3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Methyl Protons (s) | ~2.6 ppm | 2.5-2.7 ppm |
| Aromatic Protons (m) | ~7.4-8.2 ppm | 7.3-8.5 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~197 ppm | 195-200 ppm |
| Aromatic Carbons | ~120-145 ppm | 120-150 ppm | |
| Methyl Carbon | ~26 ppm | 25-30 ppm | |
| UV-Vis Spectroscopy | λmax | ~280-320 nm | ~270-330 nm |
Note: The predicted values are illustrative and would depend on the specific computational methodology employed. The expected experimental ranges are based on data for analogous compounds.
Structure-Property Relationship Analysis from a Theoretical Perspective for Advanced Materials Design
Theoretical calculations are invaluable for establishing structure-property relationships, which are crucial for the rational design of advanced materials. By systematically modifying the structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- in silico, it is possible to predict how these changes will affect its electronic and optical properties.
For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl or benzo[b]thiophene rings can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the HOMO-LUMO energy gap, which is a key parameter determining the electronic and optical properties of the material.
Non-Linear Optical (NLO) Properties: Theoretical calculations can predict the hyperpolarizability of the molecule, which is a measure of its NLO response. By understanding how structural modifications influence hyperpolarizability, it is possible to design molecules with enhanced NLO properties for applications in photonics and optoelectronics.
Organic Electronics: The HOMO and LUMO energy levels are critical for determining the suitability of a material for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Computational studies can guide the synthesis of derivatives of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- with optimized energy levels for specific electronic applications.
Charge Transport Properties: Theoretical models can also be used to estimate the charge mobility of a material, which is a crucial factor for its performance in electronic devices.
By leveraging computational chemistry, researchers can screen a large number of virtual compounds and identify promising candidates for synthesis and experimental investigation, thereby accelerating the discovery of new materials with tailored properties.
Applications of Ethanone, 1 4 Benzo B Thien 2 Ylphenyl in Advanced Materials and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The design of efficient and stable materials is paramount for the advancement of OLED technology. The inherent fluorescence of many benzothiophene (B83047) derivatives suggests that "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" and its analogues could serve as either emissive dopants or host materials in OLEDs. nih.gov
Rational Design Principles for Enhanced Emissive Properties
The emissive properties of organic molecules are intrinsically linked to their molecular structure. For "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-", several rational design principles can be applied to enhance its fluorescence and suitability for OLEDs.
Molecular Planarity and Rigidity: A key strategy to enhance emission is to promote a planar and rigid molecular structure. Planarity increases π-orbital overlap, which can lead to a smaller energy gap and red-shifted emission, while rigidity minimizes non-radiative decay pathways, thereby increasing the photoluminescence quantum yield (PLQY). The benzothiophene core in the target molecule provides a degree of rigidity. Further rigidification, for instance, by creating fused-ring systems incorporating the benzothienyl-phenyl structure, could be a viable approach.
Donor-Acceptor (D-A) Architecture: Introducing electron-donating and electron-accepting groups into the molecular framework can create intramolecular charge transfer (ICT) states, which often lead to strong fluorescence. In "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-", the benzothiophene can act as an electron donor, while the phenyl ethanone (B97240) can be functionalized with electron-withdrawing groups to enhance the D-A character. This push-pull configuration allows for the tuning of the emission color from blue to red by varying the strength of the donor and acceptor moieties.
Substitution Effects: The strategic placement of substituents on the benzothiophene or phenyl rings can significantly influence the emissive properties. For instance, attaching bulky side groups can prevent aggregation-caused quenching (ACQ) in the solid state, a common issue that plagues the performance of many organic emitters. This approach helps to maintain high emission efficiency in thin films, which is crucial for OLED applications.
| Compound Family | Design Principle | Impact on Emissive Properties | Reference |
| Benzophenone Derivatives | Donor-Acceptor Architecture | Enhanced TADF properties, high quantum efficiencies in PhOLEDs. | researchgate.net |
| Benzothiophene-Chalcones | Structural Modification | Potential for tunable biological and optical properties. | nih.gov |
| Diphenyl Sulfone Derivatives | Donor-Acceptor Structure | Potential for deep-blue TADF emission with minimal HOMO-LUMO overlap. | mdpi.com |
Charge Carrier Injection and Transport Mechanisms in Device Architectures
The benzothiophene moiety is known to facilitate hole transport due to its electron-rich nature. worktribe.com The charge transport properties of materials based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, which is structurally related to the benzothiophene in the target compound, have been extensively studied. These studies reveal that the molecular packing in the solid state plays a crucial role in determining charge carrier mobility. rsc.org For instance, BTBT derivatives can exhibit high hole mobilities, which is a desirable characteristic for host materials in OLEDs. worktribe.com
To be utilized as a host material, "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" would need to possess a high triplet energy to effectively confine the excitons on the guest phosphorescent emitter. Its charge transport characteristics would also need to be balanced to ensure that both electrons and holes reach the emissive layer to form excitons. Theoretical modeling and experimental characterization of the charge mobility of this specific compound would be necessary to fully assess its potential as a host material.
Organic Photovoltaics (OPVs) and Charge Generation/Separation
In the realm of organic photovoltaics, the development of new donor and acceptor materials with tailored light absorption and electronic properties is a primary research focus. The structural features of "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" suggest its potential as a building block for materials used in OPVs.
Light Absorption Characteristics and Donor-Acceptor Interactions
The efficiency of an OPV device is directly related to its ability to absorb sunlight. Materials based on benzodithiophene, a larger analogue of benzothiophene, have been successfully employed as donor materials in high-performance organic solar cells, demonstrating broad absorption spectra. nih.govrsc.orgpolimi.itcase.edumdpi.com By analogy, polymers or small molecules incorporating the "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" unit could be designed to have strong absorption in the visible and near-infrared regions of the solar spectrum.
The donor-acceptor (D-A) approach is a cornerstone of OPV material design. In a D-A copolymer, for example, the benzothiophene moiety of the target compound could serve as the donor unit, while the phenyl ethanone could be modified or copolymerized with a stronger acceptor unit to create a low bandgap material. This would enhance light absorption and facilitate charge separation. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be fine-tuned through chemical modification to optimize the open-circuit voltage (Voc) and ensure efficient charge transfer to the acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor). case.edu
| Material System | Key Feature | Photovoltaic Performance Highlight | Reference |
| Benzodithiophene-based polymers | Low bandgap D-A architecture | Power conversion efficiencies exceeding 19%. | nih.govpolyu.edu.hk |
| Asymmetrical Benzodithiophene Homopolymers | Modified donor materials | Enhanced charge dissociation and hole mobility. | mdpi.com |
| Benzodithiophene-Benzothiadiazole Copolymers | Tunable HOMO/LUMO levels | High open-circuit voltage and power conversion efficiency. | case.edu |
Exciton (B1674681) Dissociation and Charge Transfer Processes at Interfaces
Upon light absorption, an exciton (a bound electron-hole pair) is generated in the donor material. For photocurrent to be produced, this exciton must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The efficiency of this process is highly dependent on the morphology of the bulk heterojunction (BHJ) and the electronic properties of the donor and acceptor materials.
The large π-conjugated system of the benzothiophene unit can promote exciton diffusion. elsevierpure.com At the D-A interface, the energy offset between the LUMO levels of the donor and acceptor provides the driving force for exciton dissociation. The electron is transferred to the acceptor, and the hole remains on the donor. Subsequently, these separated charges must be efficiently transported to their respective electrodes to be collected as current. The charge mobility of both the donor and acceptor materials is therefore critical to minimize charge recombination losses. While specific data for "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" is not available, the favorable charge transport characteristics of related benzothiophene materials suggest that it could be a valuable component in OPV active layers. worktribe.comrsc.org
Optical Limiting and Electrochromic Devices
Beyond OLEDs and OPVs, the unique electronic structure of "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" makes it a candidate for applications in optical limiting and electrochromic devices.
Optical Limiting: Materials with strong nonlinear optical (NLO) properties can be used for optical limiting, a process that protects sensitive optical components and human eyes from high-intensity laser radiation. The NLO response of organic molecules is often enhanced in D-A systems with extended π-conjugation. Theoretical studies on pyrene-based chromophores with benzothiophene acceptor moieties have shown significant NLO responses. rsc.orgnih.gov The presence of both a benzothiophene unit and a ketone group in "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" suggests that it could exhibit interesting NLO properties, making it a candidate for further investigation in this area.
Electrochromic Devices: Electrochromic materials change their optical properties (i.e., color) in response to an applied voltage. This phenomenon is exploited in applications such as smart windows, displays, and camouflage. Conjugated polymers containing thiophene (B33073) and its derivatives are well-known for their electrochromic behavior. Copolymers of 4,7-di(thiophen-2-yl)benzo[c] nih.govpolimi.itnih.govthiadiazole have been shown to exhibit distinct color changes in different redox states with good optical contrast and switching stability. nih.govtubitak.gov.tr Polymers incorporating the "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" moiety could potentially exhibit similar electrochromic properties, with the specific colors and switching characteristics being tunable through chemical design.
| Application | Relevant Property | Findings in Related Materials | Reference |
| Optical Limiting | Nonlinear Optical (NLO) Response | Pyrene-benzothiophene systems show significant NLO activity. | rsc.orgnih.gov |
| Electrochromism | Reversible Redox States | Thiophene-benzothiadiazole copolymers exhibit high contrast and stable switching. | nih.govtubitak.gov.tr |
Investigation of Nonlinear Optical Properties
The investigation into the nonlinear optical (NLO) properties of organic molecules is driven by their potential applications in photonics and optoelectronics. For compounds like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, the NLO response is intrinsically linked to the delocalization of π-electrons across the molecular framework, which facilitates intermolecular charge transfer (ICT). The benzo[b]thiophene core acts as an effective π-conjugated system, and when coupled with the phenyl-ethanone group, it creates a donor-π-acceptor (D-π-A) type structure that is conducive to NLO activity.
Research on analogous D-π-A systems has shown that the magnitude of the NLO response, particularly the first hyperpolarizability (β), is highly dependent on the efficiency of ICT. In Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, the benzo[b]thiophene can be considered the electron-donating component, the phenyl ring as the π-linker, and the acetyl group (-C(O)CH3) as the electron-accepting moiety. The delocalization of electrons from the benzo[b]thiophene through the phenyl ring to the ethanone group upon excitation with a high-intensity light source would induce a significant change in the molecular dipole moment, leading to a pronounced NLO response.
The theoretical evaluation of NLO properties often involves computational methods to determine key parameters such as the linear polarizability (⟨α⟩), the first hyperpolarizability (β_total), and the second-order hyperpolarizability (⟨γ⟩). For a series of non-fullerene derivatives based on a similar thiophene-containing core, it has been demonstrated that structural modifications that enhance charge transfer lead to significantly increased hyperpolarizability values. For instance, the introduction of stronger donor or acceptor groups can dramatically enhance the NLO response. While specific values for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- are not available, data from related compounds suggest that it would exhibit promising NLO properties.
Table 1: Representative Nonlinear Optical Properties of Thiophene-Based D-π-A Systems
| Compound Family | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) | Second-Order Hyperpolarizability ⟨γ⟩ (esu) |
|---|---|---|---|
| DTS(FBTTh2)2-Based Derivatives | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ |
| Poly(2,5-bis(but-2-ynyloxy) Benzoate) Derivatives | - | - | - |
(Note: The data presented is for analogous systems and serves as an indicator of the potential NLO properties of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-. The specific values for the target compound would require dedicated experimental or computational analysis.)
Redox-Dependent Optical Switching Behavior and Device Integration
The ability of a molecule to change its optical properties in response to a change in its redox state is the basis for redox-dependent optical switching. This phenomenon is highly valuable for the development of electrochromic devices, optical memory, and molecular switches. The core structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- is well-suited for such applications due to the inherent redox activity of the benzo[b]thiophene unit.
The benzo[b]thiophene moiety can undergo reversible oxidation and reduction processes. Upon oxidation, a radical cation is formed, leading to a significant alteration of the electronic structure and, consequently, the absorption and emission properties of the molecule. Similarly, reduction can lead to the formation of a radical anion with its own distinct optical signature. The phenyl-ethanone portion of the molecule can further influence these redox potentials and the stability of the resulting radical ions.
For device integration, thin films of the material are typically sandwiched between two transparent electrodes. Applying a voltage across the electrodes triggers the redox reaction, causing a visible change in the color or transparency of the film. The performance of such a device is characterized by several parameters, including the switching speed, contrast ratio, and cycling stability. The robust aromatic nature of the benzo[b]thiophene core suggests that Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- could exhibit good stability in its different redox states, which is a critical requirement for practical applications.
Chemosensing and Molecular Recognition Platforms
The development of fluorescent or chromogenic sensors for the detection of specific analytes is a rapidly growing area of research. The design of these sensors often relies on the principle of analyte-induced changes in the photophysical properties of a signaling molecule. The structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- provides a versatile scaffold for the design of such sensors.
Design of Fluorescent or Chromogenic Sensors for Specific Analytes
The benzo[b]thiophene core of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- is known to be fluorescent. This intrinsic fluorescence can be modulated by the interaction of the molecule with an analyte. For instance, the ethanone group could be chemically modified to introduce a specific recognition site for a target analyte, such as a metal ion, an anion, or a biologically relevant molecule.
Upon binding of the analyte to the recognition site, several photophysical processes can lead to a change in the fluorescence or color of the sensor molecule. These include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). For example, if a metal ion binds to a receptor site near the benzo[b]thiophene fluorophore, it could quench the fluorescence through a PET mechanism. Alternatively, the binding event could alter the ICT character of the molecule, leading to a shift in the absorption and emission wavelengths (a chromogenic and fluorogenic response).
Mechanisms of Analyte Interaction and Signal Transduction
The mechanism of analyte interaction and the subsequent signal transduction are at the heart of the sensing process. For a sensor based on Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, the interaction with an analyte would likely occur at a specific site on the molecule. This could be the oxygen atom of the ethanone group, which can act as a Lewis basic site for coordination with metal ions. Alternatively, the aromatic rings could engage in π-π stacking interactions with other aromatic analytes.
Once the analyte is bound, the signal is transduced through the molecular framework to the signaling unit (the benzo[b]thiophene fluorophore). This transduction can occur through several pathways:
Through-bond communication: The binding event causes a change in the electronic properties of the recognition site, which is then transmitted through the covalent bonds of the molecule to the fluorophore, altering its emission.
Through-space communication: The analyte, upon binding, is held in close proximity to the fluorophore, allowing for direct electronic interactions, such as PET or FRET, to occur.
The efficiency and specificity of the sensor are determined by the strength and selectivity of the analyte-receptor interaction and the efficiency of the signal transduction mechanism.
Structure-Activity Relationships in Organic Electronic Materials
The performance of organic electronic materials is intimately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new materials with improved properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Impact of the Benzo[b]thiophene Core and Phenyl-Ethanone Moiety on Electronic Performance
In the context of organic electronic materials, the benzo[b]thiophene core in Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- plays a pivotal role. Benzo[b]thiophene and its derivatives are known to be excellent p-type organic semiconductors due to their ability to form well-ordered solid-state packing structures that facilitate charge transport. The planar and rigid nature of the fused ring system promotes intermolecular π-π stacking, which is essential for efficient hole mobility.
The phenyl-ethanone moiety, on the other hand, influences the electronic properties in several ways:
Energy Levels: The electron-withdrawing nature of the ethanone group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A deeper HOMO level can lead to better stability in air and a higher open-circuit voltage in OPVs.
Solubility and Processing: The phenyl-ethanone group can affect the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of thin films for electronic devices.
Molecular Packing: The presence of the phenyl-ethanone group will influence the intermolecular interactions and the resulting solid-state packing motif, which in turn has a direct impact on the charge carrier mobility.
Table 2: Key Structural Components and Their Influence on Electronic Properties
| Structural Moiety | Influence on Electronic Properties |
|---|---|
| Benzo[b]thiophene Core | Provides a rigid, planar π-conjugated system for efficient charge transport (p-type). Promotes intermolecular π-π stacking. |
| Phenyl Ring | Acts as a π-linker, extending the conjugation length. Influences molecular packing and solubility. |
Strategies for Molecular Design and Optimization of Device Parameters
The strategic molecular design of "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" and its derivatives is paramount for enhancing their performance in advanced materials and organic electronics. The core structure, which features a benzothiophene moiety linked to a phenyl group with an ethanone substituent, offers a versatile platform for modification. Optimization strategies primarily revolve around tuning the electronic properties, charge transport characteristics, and solid-state packing of the molecule to improve the efficiency, stability, and processability of organic electronic devices.
Key approaches to molecular design and optimization include the strategic placement of functional groups and the extension of the π-conjugated system. These modifications are aimed at modulating the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn influences the charge injection and transport properties of the material.
Theoretical studies on related benzothiophene derivatives provide valuable insights into how structural modifications can impact electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels. This fine-tuning is critical for achieving efficient charge injection from electrodes and for controlling the charge transport balance in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
Furthermore, the planarity and rigidity of the molecular structure are significant factors in determining the intermolecular interactions and solid-state packing. A more planar and rigid structure often leads to closer π-π stacking, which facilitates efficient intermolecular charge hopping, a critical process for high charge carrier mobility.
The following data table illustrates the theoretical electronic properties of related benzothiophene derivatives, providing a framework for understanding how "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" could be similarly modified to optimize its performance in organic electronic applications.
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Parent Benzothiophene | -5.8 | -1.9 | 3.9 |
| With Electron-Donating Group | -5.5 | -1.8 | 3.7 |
| With Electron-Withdrawing Group | -6.1 | -2.2 | 3.9 |
| Extended π-Conjugation | -5.7 | -2.1 | 3.6 |
Note: The data in this table is illustrative and based on general trends observed in benzothiophene derivatives for the purpose of demonstrating molecular design principles.
Optimization of device parameters is intrinsically linked to these molecular design strategies. For example, in OFETs, achieving high charge carrier mobility is a primary goal. By modifying the structure of "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-" to enhance intermolecular π-orbital overlap, the mobility can be significantly improved. In the context of OLEDs, tuning the HOMO-LUMO gap allows for the control of the emission color. Furthermore, ensuring good thermal stability through molecular design is crucial for the operational lifetime of the device.
The interplay between molecular structure and device performance is a central theme in the development of new organic materials. For "Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-", future research would likely focus on synthesizing a series of derivatives with systematic variations in their chemical structure. Experimental characterization of their photophysical and electrochemical properties, combined with fabrication and testing of electronic devices, would provide a comprehensive understanding of their potential and guide further optimization efforts.
Future Research Directions and Outlook for Ethanone, 1 4 Benzo B Thien 2 Ylphenyl
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
The imperative of green chemistry is to design chemical processes that are efficient, safe, and environmentally benign. A central tenet of this philosophy is the concept of "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. nih.gov Many traditional synthetic methods, while effective in producing the target molecule, often generate significant chemical waste, scoring low on atom economy. monash.edu
Future research into the synthesis of Ethanone (B97240), 1-(4-benzo[b]thien-2-ylphenyl)- should prioritize the development of routes with high atom economy. Traditional methods for producing aryl ketones, such as the Friedel-Crafts acylation, typically rely on stoichiometric amounts of Lewis acid catalysts, which generate substantial waste. organic-chemistry.org A forward-looking approach would explore catalytic, atom-economical alternatives. For instance, palladium-catalyzed cross-coupling reactions of organoboron compounds (e.g., Suzuki-Miyaura coupling) with acyl chlorides or anhydrides represent a more efficient strategy. organic-chemistry.org Furthermore, emerging techniques like photoredox catalysis, which uses light to drive chemical reactions, could enable direct C-H functionalization, providing even more streamlined and waste-reducing pathways. organic-chemistry.org
The goal is to transition from multi-step, low-efficiency "brown" routes to streamlined, high-efficiency "green" routes, analogous to the advancements seen in the synthesis of commodity chemicals like ibuprofen. monash.edu This not only reduces the environmental impact but also lowers production costs through decreased consumption of raw materials and reduced need for waste disposal. monash.edu
Table 1: Comparison of Hypothetical Synthetic Routes for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- This interactive table outlines a conceptual shift from a traditional synthesis to a green, high atom economy approach.
| Feature | Traditional Route (e.g., Friedel-Crafts) | Green Route (e.g., Catalytic C-H Acylation) |
|---|---|---|
| Principle | Electrophilic aromatic substitution. | Direct functionalization of a C-H bond. |
| Reagents | Benzo[b]thiophene, 4-bromoacetylbenzene, Stoichiometric AlCl₃. | 4-phenylbenzo[b]thiophene, acyl source, catalytic system (e.g., Photoredox/Nickel). organic-chemistry.org |
| Atom Economy | Low; the catalyst (AlCl₃) and leaving groups are waste products. nih.gov | High; fewer atoms are wasted as by-products. rsc.org |
| By-products | Significant inorganic salt waste (e.g., aluminum hydroxides). monash.edu | Minimal, potentially recyclable catalyst. |
| Solvent Use | Often requires chlorinated solvents. | Can be designed for greener solvents or even solventless conditions. rsc.org |
| Sustainability | Low; resource-intensive and high waste generation. | High; aligns with principles of green chemistry. nih.gov |
Exploration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Studies
To develop and optimize the novel synthetic routes discussed above, a deep understanding of the reaction dynamics is essential. Traditional offline analysis methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) provide only discrete snapshots of a reaction's progress. nih.gov Future research should leverage advanced in-situ spectroscopic techniques, a cornerstone of Process Analytical Technology (PAT), to monitor the synthesis of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- in real time. nih.gov
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be directly immersed in the reaction vessel. nih.govspectroscopyonline.com This allows for continuous data acquisition, tracking the concentration of reactants, products, and, crucially, any transient or unstable intermediates that might be missed by offline methods. nih.govspectroscopyonline.com For the synthesis of this compound, in-situ FTIR could monitor the disappearance of a starting material's characteristic peak and the appearance of the ketone carbonyl stretch (~1680 cm⁻¹) of the final product, providing precise information on reaction kinetics and endpoints. nih.gov This real-time data is invaluable for optimizing reaction conditions (temperature, catalyst loading, reaction time) and for elucidating complex reaction mechanisms. frontiersin.org
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring This interactive table details advanced spectroscopic methods applicable to studying the synthesis of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
| Spectroscopic Technique | Principle | Information Gained |
|---|---|---|
| In-Situ FTIR-ATR | Measures the absorption of infrared radiation by molecular vibrations via an Attenuated Total Reflectance probe. nih.gov | Real-time concentration profiles of reactants, intermediates, and products. nih.gov Identification of functional group transformations (e.g., formation of the ketone). |
| In-Situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. nih.gov | Complements FTIR, particularly for symmetric bonds and in aqueous media. Can track changes in the carbon skeleton and aromatic rings. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by conjugated systems. | Monitoring changes in the electronic structure and conjugation as the benzo[b]thiophene system is functionalized. frontiersin.org |
Advanced Multiscale Computational Modeling for Predicting Material Performance in Complex Systems
Before committing significant resources to laboratory synthesis and testing, computational modeling offers a powerful and predictive tool for exploring the potential of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- and its derivatives. diva-portal.org Future research should employ advanced multiscale modeling to forecast its properties and guide the design of new materials for specific applications.
At the molecular level, quantum-chemical calculations (e.g., Density Functional Theory, DFT) can predict key electronic properties. nih.govresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the compound's behavior as an organic semiconductor. These calculations can also predict optical properties, such as absorption and emission spectra, which are relevant for applications in optoelectronics. researchgate.net
At a larger scale, Molecular Dynamics (MD) simulations can predict how molecules of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- will self-assemble in the solid state. diva-portal.org MD, sometimes called "computational microscopy," simulates the physical movement of atoms and molecules to reveal information about crystal packing, thin-film morphology, and the formation of ordered domains. diva-portal.org This structural information is critically linked to material performance, especially for charge transport in electronic devices. By modeling the compound in complex environments, such as at an interface with an electrolyte or an inorganic surface, researchers can predict its performance in real-world systems. diva-portal.org
Table 3: Computational Modeling Techniques and Their Applications This interactive table summarizes computational methods for predicting the properties of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
| Modeling Technique | Scale | Predicted Properties | Relevance for Application |
|---|---|---|---|
| Quantum Chemistry (DFT) | Molecular | HOMO/LUMO energy levels, electron distribution, bond energies, optical spectra. nih.govresearchgate.net | Predicts suitability for organic electronics (e.g., OFETs, OLEDs) and fluorescence-based applications. |
| Molecular Dynamics (MD) | Nanoscale | Crystal packing, thin-film morphology, self-assembly behavior, interaction with solvents or ions. diva-portal.org | Guides formulation for solution-processable devices; predicts structural order crucial for charge mobility. |
| Nernst-Planck-Poisson Modeling | Device Scale | Ion and electron transport within a device architecture (e.g., a transistor). diva-portal.org | Simulates and forecasts the performance of a complete electronic device, such as a biosensor. |
Expansion into Emerging Organic Electronic Device Architectures and Novel Applications
The benzo[b]thiophene core is a well-established building block in the field of organic electronics, valued for its high charge carrier mobility and stability. researchgate.net Derivatives have been successfully used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.netmdpi.com The unique structure of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, featuring a polar ketone group, presents an opportunity to explore its use in new and emerging device architectures where molecular interactions are key.
Future research should investigate this compound as the active semiconductor layer in devices like electrolyte-gated organic field-effect transistors (EGOFETs). diva-portal.org In an EGOFET, the gate dielectric is replaced by an electrolyte, allowing for operation at very low voltages and high sensitivity, making them ideal for biosensing applications. The ketone group could influence the interaction with the electrolyte ions and potentially serve as a site for further functionalization.
Another promising avenue is the exploration of its photophysical properties for applications beyond standard OLEDs. Quantum-chemical calculations could determine if the energy levels of its excited states meet the criteria for processes like singlet fission, which could dramatically improve the efficiency of organic solar cells. nih.gov By systematically modifying the core structure—for example, by adding electron-donating or withdrawing groups—researchers can tune its electronic properties to optimize performance for a specific application, a strategy that has proven effective for other benzothiophene-based materials. nih.gov
Table 4: Potential Applications in Emerging Organic Electronics This interactive table outlines novel device applications for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
| Emerging Application | Key Material Property | Rationale for Use |
|---|---|---|
| Electrolyte-Gated OFETs (EGOFETs) | Interfacial properties, electronic stability. | Potential for low-voltage operation and high sensitivity in biosensors; ketone group may modulate ion interaction. diva-portal.org |
| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels, absorption spectrum. | Can be explored as a donor or acceptor material; structural modifications could optimize its energy levels for efficient charge separation. |
| Fluorescence-Based Sensors | High quantum yield, sensitivity to environment. | The benzothiophene (B83047) core is known to be part of highly fluorescent materials; changes in emission upon binding to an analyte could form the basis of a sensor. nih.gov |
| Thermoelectrics | Electrical conductivity, Seebeck coefficient. | Organic semiconductors are being explored for converting waste heat into electricity; its ordered packing could facilitate this. |
Integration into Hybrid Organic-Inorganic Materials for Synergistic Properties
The combination of organic and inorganic components at the nanoscale can create hybrid materials with synergistic properties that surpass those of the individual constituents. mdpi.comfrontiersin.org Future research should focus on integrating Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- into such hybrid systems to unlock novel functionalities.
One approach is to use the molecule as a building block, or "linker," in the construction of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with highly ordered structures. rsc.org By designing a synthesis where Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- connects with other nodes, it is possible to create a porous framework whose electronic properties are defined by the benzothiophene unit. Benzothiophene-based COFs have already shown potential in applications like electrocatalysis for H₂O₂ production. rsc.org
A second avenue involves creating hybrids through non-covalent or coordinative bonding. For example, the molecule could be incorporated into a sol-gel matrix or used as an organic ligand to functionalize inorganic nanostructures like titanium-oxo clusters. mdpi.comchinesechemsoc.org Such a hybrid could combine the solution-processability and semiconducting nature of the organic component with the thermal stability, mechanical robustness, or catalytic activity of the inorganic part. chinesechemsoc.orgresearchgate.net These materials could find use as enhanced interlayers in solar cells, novel catalysts, or robust sensing platforms. chinesechemsoc.org
Table 5: Strategies for Developing Hybrid Organic-Inorganic Materials This interactive table explores ways to integrate Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- into hybrid materials.
| Hybrid Material Type | Inorganic Component Example | Integration Method | Potential Synergistic Property |
|---|---|---|---|
| Covalent Organic Framework (COF) | N/A (Self-assembles with other organic linkers) | Covalent bond formation (e.g., condensation reaction). | High surface area, permanent porosity, and tunable electronic properties for catalysis or gas storage. rsc.org |
| Metal-Organic Framework (MOF) | Metal ions/clusters (e.g., Zn²⁺, Zr⁴⁺) | Coordination bonding between the ketone/thiophene (B33073) and metal nodes. | Defined crystalline structure for selective sensing or separation. |
| Ligand-Functionalized Nanoparticle | Titanium-oxo cluster (TOC) or TiO₂ | Ligand exchange or surface attachment. chinesechemsoc.org | Improved electron transport for solar cell interlayers; enhanced photocatalytic activity. chinesechemsoc.org |
| Polymer Composite | Silica (SiO₂) or other oxides | Sol-gel process. mdpi.com | Combines the flexibility of an organic polymer with the mechanical strength and thermal stability of an inorganic glass. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
